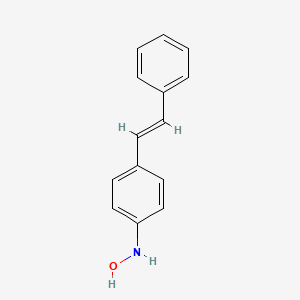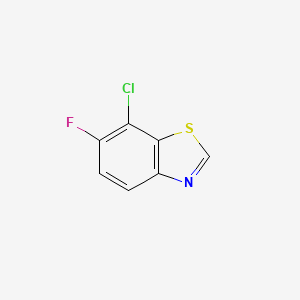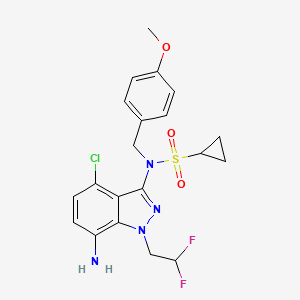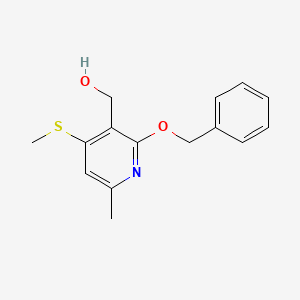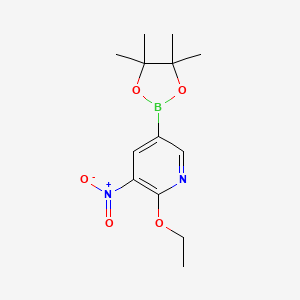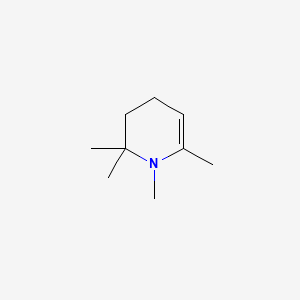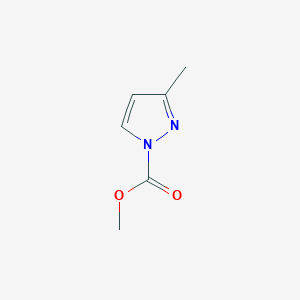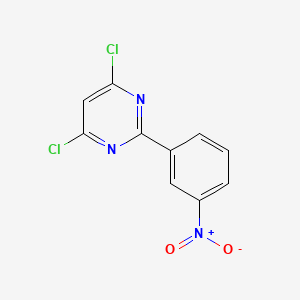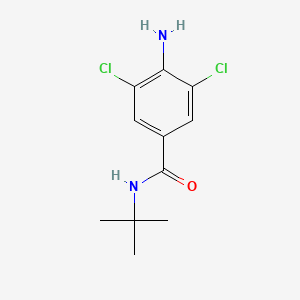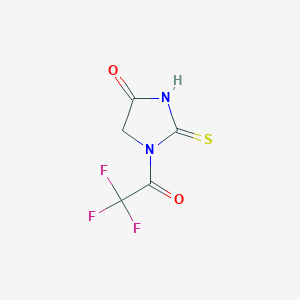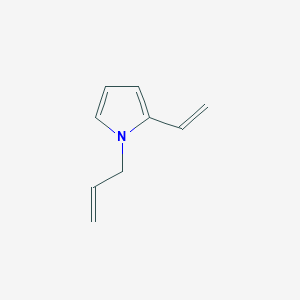
1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is distinguished by the presence of ethenyl and propenyl substituents on the pyrrole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with ethenyl and propenyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where the ethenyl or propenyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, various solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrrole derivatives, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the structure and function of pyrrole-containing biomolecules. It is also employed in the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel drugs. Pyrrole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- is used in the production of specialty chemicals, polymers, and materials with unique properties. It is also utilized in the development of advanced materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1H-Pyrrole, 2-ethyl-1-methyl-
- 1H-Pyrrole, 2-ethenyl-1-(2-methyl-2-propenyl)-
- 1H-Pyrrole, 2-acetyl-
Comparison: Compared to similar compounds, 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- exhibits unique chemical properties due to the presence of both ethenyl and propenyl groups These substituents influence the compound’s reactivity, making it a versatile intermediate in organic synthesis
Properties
CAS No. |
284049-37-2 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-ethenyl-1-prop-2-enylpyrrole |
InChI |
InChI=1S/C9H11N/c1-3-7-10-8-5-6-9(10)4-2/h3-6,8H,1-2,7H2 |
InChI Key |
KDQCYSDEUQEOOW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


